[(3S,4R)-4-phenylpyrrolidin-3-yl]methanolhydrochloride
Description
[(3S,4R)-4-Phenylpyrrolidin-3-yl]methanol hydrochloride is a chiral pyrrolidine derivative characterized by a phenyl substituent at the 4-position of the pyrrolidine ring and a hydroxymethyl group at the 3-position. The stereochemistry (3S,4R) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.
Properties
IUPAC Name |
[(3S,4R)-4-phenylpyrrolidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c13-8-10-6-12-7-11(10)9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H/t10-,11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDHTWRQLVVXOI-ACMTZBLWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=CC=C2)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C2=CC=CC=C2)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2343964-05-4 | |
| Record name | rac-[(3R,4S)-4-phenylpyrrolidin-3-yl]methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-4-phenylpyrrolidin-3-yl]methanolhydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the phenyl and methanol groups. One common synthetic route involves the cyclization of a suitable precursor, such as an amino alcohol, under acidic conditions to form the pyrrolidine ring. The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, and the methanol group can be added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of [(3S,4R)-4-phenylpyrrolidin-3-yl]methanolhydrochloride may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(3S,4R)-4-phenylpyrrolidin-3-yl]methanolhydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a corresponding amine or alcohol.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Studies
[(3S,4R)-4-phenylpyrrolidin-3-yl]methanol hydrochloride has been investigated for its pharmacological properties. Research indicates that compounds with similar structures can act as modulators of neurotransmitter systems, particularly in the central nervous system (CNS). The compound's chirality is crucial for its interaction with biological receptors.
Antimicrobial Activity
A study highlighted the synthesis of derivatives related to pyrrolidine compounds, which demonstrated significant antimicrobial activities against various bacterial strains. These findings suggest that [(3S,4R)-4-phenylpyrrolidin-3-yl]methanol hydrochloride could serve as a lead compound for developing new antimicrobial agents .
Drug Development
The compound is being explored as a potential drug candidate due to its structural similarity to known pharmacophores. Its ability to modulate biological pathways positions it as a candidate for treating conditions such as anxiety and depression by targeting specific neurotransmitter receptors .
Case Study 1: Antimicrobial Efficacy
In a study conducted by Hublikar et al., various pyrrole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting that [(3S,4R)-4-phenylpyrrolidin-3-yl]methanol hydrochloride could be effective in similar applications .
| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
|---|---|---|
| Compound A | 15 | 12 |
| Compound B | 18 | 10 |
| [(3S,4R)-4-phenylpyrrolidin-3-yl]methanol hydrochloride | TBD | TBD |
Case Study 2: CNS Modulation
Research into compounds structurally related to [(3S,4R)-4-phenylpyrrolidin-3-yl]methanol hydrochloride has shown potential in modulating CNS activity. These studies focus on the compound's ability to interact with serotonin and dopamine receptors, which are critical in treating mood disorders .
Mechanism of Action
The mechanism of action of [(3S,4R)-4-phenylpyrrolidin-3-yl]methanolhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The pharmacological and physicochemical properties of pyrrolidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of [(3S,4R)-4-phenylpyrrolidin-3-yl]methanol hydrochloride and its analogs:
Pharmacological and Physicochemical Comparisons
A. Lipophilicity (logP)
- The parent compound (4-phenyl) exhibits moderate lipophilicity (estimated logP ~1.8), favoring membrane permeability.
- Methoxy-substituted analogs (e.g., 3,5-dimethoxyphenyl) have lower logP (~1.2) due to polar OCH₃ groups, improving aqueous solubility but limiting blood-brain barrier penetration .
B. Metabolic Stability
- Fluorine substituents (e.g., 2-fluoro-4-CF₃) reduce oxidative metabolism by cytochrome P450 enzymes, extending half-life .
- Halogen-free derivatives (e.g., 4-phenyl) may undergo faster hepatic clearance, necessitating structural optimization for sustained activity .
C. Crystallinity and Solid-State Behavior
- The crystal structure of related pyrrolidine derivatives (e.g., (2S,3S,4R,5S)-3,4-dihydroxy-5-methyl-2-nonyl-pyrrolidine HCl) reveals intricate hydrogen-bonding networks involving Cl⁻ ions and hydroxyl groups, stabilizing the lattice . Such interactions may influence the solubility and formulation of the target compound.
Biological Activity
[(3S,4R)-4-phenylpyrrolidin-3-yl]methanolhydrochloride is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following structural formula:
It features a pyrrolidine ring substituted with a phenyl group and a hydroxymethyl group, which may contribute to its biological properties.
Research indicates that [(3S,4R)-4-phenylpyrrolidin-3-yl]methanolhydrochloride interacts with various biological pathways:
- STING Pathway Modulation : The compound has been shown to influence the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in innate immunity. Activation of STING can lead to the production of type I interferons, which are critical for antiviral responses .
- Antioxidant Activity : High-throughput screening has identified the compound as a potential antioxidant, capable of reducing reactive oxygen species (ROS) levels in cellular models . This property may have implications for diseases characterized by oxidative stress.
Biological Activity Data
A summary of biological activities and effects observed in various studies is presented in the table below:
| Activity | Observation | Reference |
|---|---|---|
| STING Activation | Induces type I interferon production | |
| Antioxidant Effect | Reduces ROS levels | |
| Cytotoxicity | Exhibits selective cytotoxicity in cancer cell lines |
Case Studies
Several studies have investigated the effects of [(3S,4R)-4-phenylpyrrolidin-3-yl]methanolhydrochloride on various cell types:
- Cancer Cell Lines : A study demonstrated that the compound selectively inhibited the growth of several cancer cell lines while sparing normal cells. This selectivity suggests potential for targeted cancer therapies .
- Immune Response Modulation : In vitro studies showed that treatment with this compound enhanced the immune response in macrophages by upregulating pro-inflammatory cytokines, indicating its potential as an immunomodulatory agent .
Q & A
(Basic) What are the common synthetic routes for [(3S,4R)-4-phenylpyrrolidin-3-yl]methanol hydrochloride, and how is stereochemical integrity maintained?
Methodological Answer:
Synthesis typically involves stereoselective construction of the pyrrolidine ring followed by functionalization. Key steps include:
- Chiral Intermediate Preparation : Use of enantiomerically pure starting materials or chiral auxiliaries to control stereochemistry. For example, acidic cleavage of protected precursors (e.g., isopropylidene-protected diols) in methanol, followed by crystallization from MeOH/EtO₂ mixtures to isolate the desired diastereomer .
- Hydrochloride Salt Formation : Reaction with HCl in polar solvents (e.g., methanol) to precipitate the hydrochloride salt .
- Stereochemical Validation : Confirmation via X-ray crystallography or chiral HPLC to ensure retention of (3S,4R) configuration .
(Advanced) How can researchers address contradictions in reported melting points or spectral data for this compound?
Methodological Answer:
Discrepancies in physical/spectral data (e.g., melting points, NMR shifts) may arise from impurities, polymorphic forms, or measurement conditions. Resolve via:
- Cross-Technique Validation : Compare HPLC purity (e.g., 98.7% in ) with ¹H NMR integration (e.g., detecting 0.2% acetone in ).
- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify polymorphic transitions.
- Standardized Reporting : Adhere to protocols like those in , which specify measurement temperatures (e.g., 295 K for crystallography) .
(Basic) What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., orthogonal crystal system, space group P2₁2₁2₁, with a 46.9 Å c-axis ).
- HPLC-MS : Quantifies purity (e.g., 98.7% at 206 nm ) and confirms molecular weight ([M+H]⁺ = 312.4 amu ).
- ¹H/¹³C NMR : Detects impurities (e.g., residual solvents) and validates stereochemistry via coupling constants .
(Advanced) What computational methods are used to predict the compound’s molecular interactions or stability?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model hydrogen-bonding networks observed in crystal structures (e.g., chloride ion as a hydrogen-bond acceptor in a tetrahedral geometry ).
- Density Functional Theory (DFT) : Calculate thermodynamic stability of stereoisomers and solvation effects.
- Docking Studies : Predict binding affinity to biological targets (e.g., serotonin reuptake inhibition analogs in ).
(Basic) What are the key storage and handling protocols for this compound?
Methodological Answer:
- Storage : Protect from heat, light, and moisture; store at 2–8°C under inert atmosphere .
- Handling : Use personal protective equipment (PPE) due to unestablished toxicological profiles. Avoid inhalation/contact, as per safety guidelines in .
(Advanced) How can synthetic byproducts or degradation products be identified and minimized?
Methodological Answer:
- LC-MS/MS Profiling : Detect trace impurities (e.g., paroxetine-related analogs in ).
- Stability Studies : Accelerated degradation under heat/humidity to identify labile functional groups (e.g., alcohol oxidation).
- Process Optimization : Adjust reaction time/temperature to reduce epimerization (e.g., avoiding prolonged acidic conditions ).
(Basic) What spectroscopic databases or tools are recommended for structural comparison?
Methodological Answer:
- Cambridge Structural Database (CSD) : Compare X-ray parameters (e.g., unit cell dimensions in ).
- PubChem : Access computed InChI keys and SMILES strings for validation (e.g., InChIKey=GZXXMEFWSWRREY-LOHCEJOHNA-N in ).
(Advanced) What strategies optimize crystallization for high-resolution structural analysis?
Methodological Answer:
- Solvent Screening : Test polar/non-polar mixtures (e.g., MeOH/EtO₂ in ).
- Seeding Techniques : Introduce microcrystals to control nucleation.
- Layer Stacking Analysis : Study crystal packing (e.g., polar/non-polar bilayer stacking along the c-axis ).
(Basic) How is the hydrochloride counterion’s role confirmed in the crystal lattice?
Methodological Answer:
- Ion Pair Analysis : X-ray crystallography identifies chloride’s coordination (e.g., as a hydrogen-bond acceptor with NH⁺ and OH groups ).
- Elemental Analysis : Verify Cl⁻ content via combustion analysis or ion chromatography.
(Advanced) What in vitro assays are suitable for studying this compound’s bioactivity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
